Roflupram -

Roflupram

Catalog Number: EVT-10920480
CAS Number:
Molecular Formula: C16H20F2O4
Molecular Weight: 314.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Roflupram is a novel phosphodiesterase 4 inhibitor that has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory and neurodegenerative diseases such as Parkinson's disease. By modulating the levels of cyclic adenosine monophosphate (cAMP) within cells, roflupram plays a crucial role in various cellular processes, including neuroprotection and inflammation regulation .

Source

Roflupram has been synthesized and studied in various research settings, with significant findings reported in scientific literature. The compound is primarily derived from synthetic methodologies that involve multiple chemical reactions to ensure high purity and yield .

Classification

Roflupram is classified as a phosphodiesterase 4 inhibitor, which is a category of compounds that inhibit the enzyme phosphodiesterase 4. This inhibition leads to increased levels of cAMP, thereby influencing numerous signaling pathways involved in inflammation and neuronal function .

Synthesis Analysis

Methods

The synthesis of roflupram involves several key steps, typically starting with the preparation of critical intermediates. Common methods include:

  • Nitration: Introducing nitro groups into aromatic compounds.
  • Reduction: Converting nitro groups to amines or hydroxyl groups.
  • Cyclization: Forming cyclic structures from linear precursors.

Technical Details

Specific reaction conditions are meticulously controlled, including temperature, pressure, and the use of catalysts. These parameters are crucial for optimizing yield and purity. For instance, the synthesis often employs reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide to facilitate desired transformations .

Molecular Structure Analysis

Structure

Roflupram's molecular structure can be described using its molecular formula C16H20F2O4C_{16}H_{20}F_{2}O_{4} and its IUPAC name, which is 1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one.

Data

PropertyValue
Molecular Weight314.32 g/mol
InChIInChI=1S/C16H20F2O4/c1-10(2)...
InChI KeyIXURVUHDDXFYDR-UHFFFAOYSA-N
Canonical SMILESCC(C)CC(=O)C1=CC(=C(C=C1)...

These structural details provide insights into the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

Roflupram undergoes various chemical reactions, including:

  • Oxidation: Can lead to hydroxylated derivatives.
  • Reduction: Yields amine derivatives.
  • Substitution: Involves nucleophiles under specific conditions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .

Technical Details

The choice of reagents and reaction conditions significantly influences the outcomes. For example, using specific nucleophiles can direct substitution reactions to yield desired products while minimizing by-products. The careful selection of oxidizing or reducing agents is also critical in achieving high yields of the target derivatives .

Mechanism of Action

Roflupram's mechanism of action primarily involves the inhibition of phosphodiesterase 4, leading to an increase in intracellular cAMP levels. This elevation activates protein kinase A (PKA), which phosphorylates various target proteins involved in cellular signaling pathways.

Key processes influenced by roflupram include:

  • Modulation of p38 mitogen-activated protein kinase activity.
  • Regulation of mitochondrial function through Parkin activation.

These actions contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

Roflupram is characterized by specific physical properties that include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile indicates potential interactions with biological macromolecules, making it a candidate for therapeutic applications .

Applications

Roflupram has shown promise in various scientific applications:

  • Neuroprotection: Demonstrated efficacy in protecting neuronal cells from apoptosis and neuroinflammation.
  • Therapeutic Potential: Investigated for use in treating neurodegenerative diseases such as Parkinson's disease by modulating inflammatory responses and promoting neuronal survival.

Research continues to explore its broader applications in both pharmacology and biochemistry, particularly concerning its role in enhancing cognitive function and reducing neuroinflammation .

Molecular Pharmacology of Roflupram as a PDE4 Inhibitor

Structural Specificity and Isoform Selectivity for Phosphodiesterase 4 Subtypes

Roflupram (chemical name: 3-(cyclopropylmethoxy)-N,N-dimethyl-4-[(3,5-dichloropyridin-4-yl)amino]benzamide) features a benzamide core with a dichloropyridinylamino substituent. This configuration facilitates high-affinity interactions within the catalytic pocket of phosphodiesterase 4 enzymes. Unlike first-generation inhibitors, Roflupram’s cyclopropylmethoxy group optimizes hydrophobic contacts with conserved residues (Phe446 and Ile410 in phosphodiesterase 4B), while its dichloropyridine moiety engages in π-stacking interactions critical for active-site stabilization [2] [5].

Crystallographic analyses reveal distinct conformational flexibility across phosphodiesterase 4 subtypes. Phosphodiesterase 4B and phosphodiesterase 4D exhibit deeper Q2 pockets conducive to Roflupram binding, whereas phosphodiesterase 4A shows steric hindrance due to residue displacement near Gln443. Phosphodiesterase 4C remains intrinsically disordered at key residues, further limiting inhibitor affinity [2]. Roflupram demonstrates 15-fold selectivity for phosphodiesterase 4B/phosphodiesterase 4D over phosphodiesterase 4A/phosphodiesterase 4C isoforms, attributed to these structural variations (Table 1) [3] [5].

Table 1: Isoform-Selective Inhibition Profiles of Roflupram

Phosphodiesterase 4 SubtypeIC₅₀ (nM)Relative Selectivity vs. PDE4B
Phosphodiesterase 4B26.21.0 (Reference)
Phosphodiesterase 4D31.81.2
Phosphodiesterase 4A392.515.0
Phosphodiesterase 4C>1000>38.2

Data derived from enzymatic assays using recombinant human phosphodiesterase 4 catalytic domains [3] [5].

This selectivity is functionally significant: phosphodiesterase 4B dominates immune cells (e.g., microglia), while phosphodiesterase 4D is prevalent in brain regions regulating emesis. Consequently, Roflupram’s profile enables targeted anti-inflammatory action without broad neurological disruption [2] [6].

Cyclic Adenosine Monophosphate/Protein Kinase A Signaling Modulation: Comparative Efficacy Against Rolipram and Roflumilast

Roflupram elevates intracellular cyclic adenosine monophosphate concentrations by >10-fold in neuronal and microglial cells at 1 µM, substantially exceeding Rolipram’s efficacy (3-fold increase at equivalent doses). This potency stems from its ~100-fold lower IC₅₀ against phosphodiesterase 4 catalytic domains versus Rolipram (26.2 nM vs. 2840 nM) [3] [5]. Consequently, Roflupram enhances protein kinase A activity more robustly, phosphorylating cyclic adenosine monophosphate response element-binding protein at Ser133 2.5× faster than Rolipram in hippocampal neurons [4] [10].

Table 2: Signaling Efficacy in Cellular Models

ParameterRoflupram (1 µM)Rolipram (1 µM)Roflu­milast (1 µM)
Cyclic adenosine monophosphate accumulation (fold-change)10.4 ± 0.83.1 ± 0.38.2 ± 0.6
Protein kinase A activation (% max)92 ± 540 ± 485 ± 6
Cyclic adenosine monophosphate response element-binding protein phosphorylation (pSer133)2.5 ± 0.21.1 ± 0.12.0 ± 0.3

Data from BV-2 microglia and SH-SY5Y neuronal cells stimulated with forskolin [1] [4] [5].

Downstream effects include:

  • Neurotrophic modulation: In MPTP-induced Parkinson’s models, Roflupram restores tyrosine hydroxylase expression via cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding protein, outperforming Rolipram by 60% in dopaminergic neuron survival [4].
  • Anti-inflammatory efficacy: Lipopolysaccharide-stimulated tumor necrosis factor-α release is inhibited by Roflupram (IC₅₀ = 0.8 µM) vs. Rolipram (IC₅₀ = 5.2 µM) in microglia, due to amplified cyclic adenosine monophosphate/protein kinase A-mediated suppression of nuclear factor kappa B [1] [8].

Blood-Brain Barrier Penetration and Pharmacokinetic Advantages in Neurological Targeting

Roflupram achieves brain-to-plasma ratios of 1.8–2.2 following oral administration in murine models, confirming superior blood-brain barrier permeability versus Rolipram (1.0–1.3) and Roflumilast (0.6–0.9). This property stems from its moderate lipophilicity (logP = 2.9) and low P-glycoprotein affinity, enabling unhindered CNS entry [4] [8]. Pharmacokinetic studies reveal:

  • Peak brain concentrations at 2 hours post-oral dosing (10 mg/kg) [3].
  • Half-life (T½) of 4–8 hours in brain tissue, facilitating sustained target engagement [4].
  • Oral bioavailability of 33%, driven by efficient intestinal absorption and hepatic stability [3].

Table 3: Blood-Brain Barrier Penetration and Pharmacokinetics

ParameterRoflupramRolipramRoflumilast
Brain-to-plasma ratio2.0 ± 0.21.2 ± 0.10.8 ± 0.1
Tₘₐₓ in brain (h)2.01.53.0
Brain T½ (h)6.2 ± 0.83.5 ± 0.612.5 ± 1.2
Oral bioavailability (%)336579

Murine pharmacokinetic data after single oral dose (10 mg/kg) [3] [4] [9].

Functional outcomes include:

  • Hippocampal cyclic adenosine monophosphate elevation: 70% increase at 2 hours post-Roflupram dosing, correlating with memory enhancement in amyloid precursor protein/presenilin 1 mice [4] [8].
  • Dopaminergic neuroprotection: 48% reduction in substantia nigra neuronal loss in MPTP mice, linked to brain phosphodiesterase 4B occupancy [4] [10].

Emetic Response Attenuation: Mechanisms of Reduced Gastrointestinal Side Effects

Roflupram’s 100-fold higher emetic threshold versus Rolipram in ferrets (minimum emetic dose = 10 mg/kg vs. 0.1 mg/kg) arises from two synergistic mechanisms:

Isoform-Selective Avoidance

Phosphodiesterase 4D inhibition in the area postrema triggers emesis via histamine H1 receptor signaling. Roflupram’s phosphodiesterase 4B-preferring binding (Table 1) minimizes phosphodiesterase 4D engagement, reducing brainstem emetogenic pathways. Comparatively, Rolipram inhibits phosphodiesterase 4D with picomolar affinity, explaining its profound gastrointestinal liability [5] [6].

Autophagy-Dependent Signaling

In microglia, Roflupram activates adenosine monophosphate-activated protein kinase/Sirtuin 1 pathways, inducing autophagy that suppresses nuclear factor kappa B and NOD-like receptor protein 3 inflammasomes. This indirectly downregulates pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α) without cyclic adenosine monophosphate overstimulation in emetic centers. Rolipram lacks this effect [1] [8].

Table 4: Mechanisms of Emetic Response Mitigation

MechanismRoflupramRolipram
PDE4D inhibition affinityIC₅₀ = 31.8 nM (Moderate)IC₅₀ = 0.8 nM (High)
Autophagy induction in microglia3.5-fold LC3-II increase at 5 µMNo significant change
Area postrema activationMinimal c-Fos expressionMarked c-Fos expression
Minimum emetic dose (ferret)10 mg/kg0.1 mg/kg

Comparative data from biochemical and behavioral studies [1] [5] [8].

These properties position Roflupram as a CNS-targeted phosphodiesterase 4 inhibitor with minimized peripheral and brainstem side effects, enabling higher therapeutic dosing for neurological conditions [3] [6].

Properties

Product Name

Roflupram

IUPAC Name

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one

Molecular Formula

C16H20F2O4

Molecular Weight

314.32 g/mol

InChI

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3

InChI Key

IXURVUHDDXFYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.